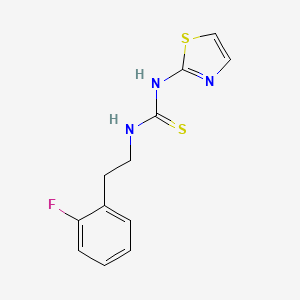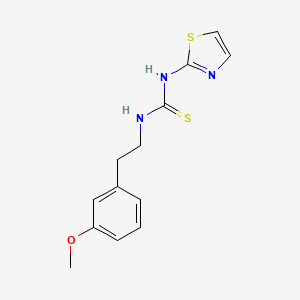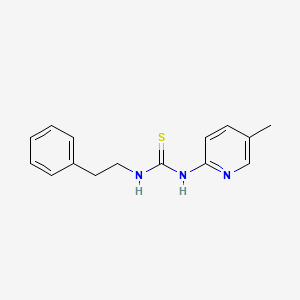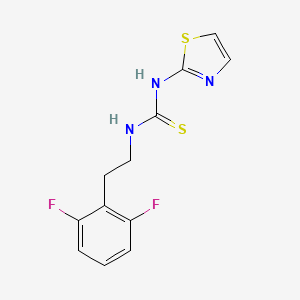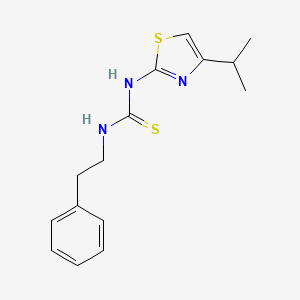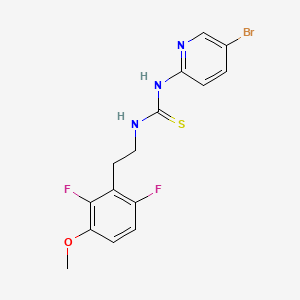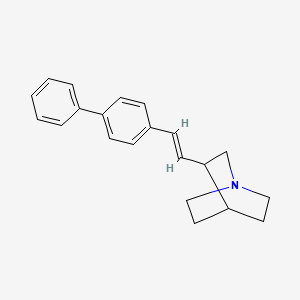
alpha-D-glucose-6-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-glucose 6-phosphate is a D-glucopyranose 6-phosphate where alpha-D-glucose is the sugar component. It has a role as a mouse metabolite. It derives from an alpha-D-glucose. It is a conjugate acid of an alpha-D-glucose 6-phosphate(2-).
Wissenschaftliche Forschungsanwendungen
Enzyme Deficiency and Drug Reactions
Alpha-D-glucose-6-phosphate plays a critical role in glucose metabolism and is closely associated with Glucose-6-phosphate dehydrogenase (G6PD) deficiency. G6PD deficiency, the most common human enzyme defect, affects an estimated 400 million people globally. This condition can lead to drug-induced hemolysis, the most common adverse effect. The review by Youngster et al. (2010) provides insights into which medications can cause hemolytic anemia in patients with G6PD deficiency, offering guidance on medication use for these individuals (Youngster et al., 2010).
Metabolic Disorders and Diabetes Research
G6PD deficiency has implications in metabolic disorders such as diabetes mellitus (DM). Kavakiotis et al. (2017) conducted a systematic review on the application of machine learning and data mining in diabetes research, highlighting the importance of genetic data, including G6PD deficiency, in understanding DM's etiopathophysiology and management (Kavakiotis et al., 2017).
G6PD Deficiency and Malaria
G6PD deficiency also intersects with malaria research. The deficiency provides some protection against malaria due to the altered red blood cells, which are less hospitable to malaria parasites. Guindo et al. (2007) found that the A- form of G6PD deficiency offers significant protection against severe malaria, particularly in hemizygous males, but not in heterozygous females (Guindo et al., 2007).
Exercise and G6PD Deficiency
The relationship between exercise and G6PD deficiency is explored in the context of oxidative stress. Georgakouli et al. (2019) discuss how exercise, which increases oxidative stress, could potentially affect individuals with G6PD deficiency. The study suggests that while exercise could theoretically exacerbate the risk of hemolysis in G6PD-deficient individuals, empirical evidence on this relationship remains sparse (Georgakouli et al., 2019).
Pharmacogenetics and Medication Safety
Expanded guidelines by the Clinical Pharmacogenetics Implementation Consortium (CPIC) consider G6PD genotype in medication safety. The guideline classifies medications based on their risk of inducing hemolysis in G6PD-deficient patients, providing a valuable resource for clinicians to make informed prescribing decisions (Gammal et al., 2022).
Eigenschaften
CAS-Nummer |
15209-11-7 |
|---|---|
Produktname |
alpha-D-glucose-6-phosphate |
Molekularformel |
C6H13O9P |
Molekulargewicht |
260.14 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6+/m1/s1 |
InChI-Schlüssel |
NBSCHQHZLSJFNQ-DVKNGEFBSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Andere CAS-Nummern |
15209-11-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



